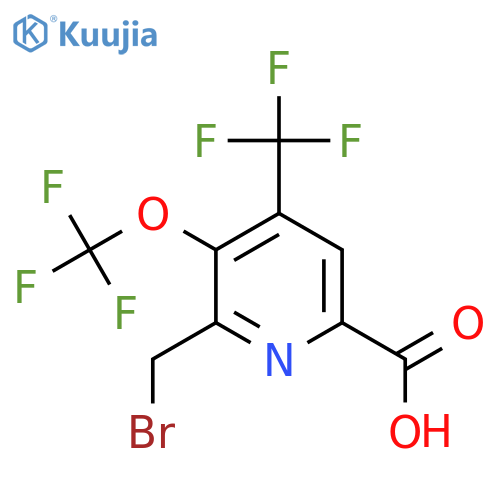Cas no 1805290-14-5 (2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid)

1805290-14-5 structure
商品名:2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid
CAS番号:1805290-14-5
MF:C9H4BrF6NO3
メガワット:368.027382850647
CID:4843528
2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid
-
- インチ: 1S/C9H4BrF6NO3/c10-2-5-6(20-9(14,15)16)3(8(11,12)13)1-4(17-5)7(18)19/h1H,2H2,(H,18,19)
- InChIKey: BSYBPZDIORTYKH-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C(F)(F)F)C=C(C(=O)O)N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081802-1g |
2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid |
1805290-14-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
1805290-14-5 (2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
